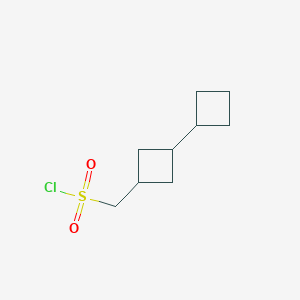

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-cyclobutylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHMPPZXHQGTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC(C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The general reaction conditions involve the use of a non-nucleophilic base to facilitate the reaction. The reaction can be represented as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ] These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively.

Elimination Reactions: It can undergo elimination to form sulfene (CH2=SO2), which is highly reactive and can participate in cycloaddition reactions.

Reduction Reactions: It can be reduced to methanesulfonic acid under specific conditions.

Common Reagents and Conditions

Alcohols: React with this compound in the presence of a base to form methanesulfonates.

Amines: React to form sulfonamides.

Thiols: React to form sulfonothioates.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce it to methanesulfonic acid.

Major Products Formed

Methanesulfonates: Formed from the reaction with alcohols.

Sulfonamides: Formed from the reaction with amines.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can be further transformed into other functional groups.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It is used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of (3-Cyclobutylcyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of methanesulfonates, the compound first undergoes an E1cb elimination to generate sulfene, which then reacts with the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on substituents, ring systems, and sulfonyl chloride derivatives. Below is a comparative analysis using data from similarity scores, hazard profiles, and inferred reactivity (Table 1).

Table 1: Key Properties of (3-Cyclobutylcyclobutyl)methanesulfonyl Chloride and Analogs

Structural and Reactivity Comparisons

- Bicyclic vs. Monocyclic Systems: The target compound’s bicyclic structure introduces greater ring strain compared to monocyclic analogs like Cyclobutylmethanesulfonyl chloride (CAS 10147-36-1).

- Substituent Effects: The 2-Methylpropane-1-sulfonyl chloride (CAS 594-44-5), with its branched alkyl chain, lacks steric hindrance compared to bicyclic systems. This likely reduces its utility in reactions requiring steric control but improves solubility in nonpolar solvents .

- Functional Group Diversity: The (1-Cyanocyclobutyl)methanesulfonyl chloride (mentioned in market reports) incorporates a cyano group, which may enhance electrophilicity or enable further functionalization via nitrile chemistry, a feature absent in the target compound .

Research and Market Insights

- Synthetic Utility : The bicyclic system in this compound is advantageous in stereoselective sulfonylation reactions, where steric bulk directs regiochemistry. This contrasts with simpler analogs like Cyclobutylmethanesulfonyl chloride , which are less selective .

- Market Segmentation: The (1-Cyanocyclobutyl)methanesulfonyl chloride market is driven by demand for fluorinated intermediates in drug discovery, suggesting that substituent modifications (e.g., cyano vs. cyclobutyl groups) tailor compounds for specific industrial niches .

Biological Activity

(3-Cyclobutylcyclobutyl)methanesulfonyl chloride is a specialized organosulfur compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C10H16ClO2S

- CAS Number : 2260936-97-6

Its unique cyclobutyl groups contribute to its stability and reactivity, particularly in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with various nucleophiles in biological systems, including proteins and nucleic acids. The following mechanisms have been identified:

- Protein Modification : The sulfonyl chloride group can react with amino acid side chains, leading to the formation of sulfonamides, which may alter protein function.

- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, this compound may inhibit their activity, which can be beneficial in targeting specific pathways in cancer or infectious diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Modulation of signaling pathways |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against several pathogens. The table below presents the minimum inhibitory concentrations (MIC) observed:

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Candida albicans | 32 | Fungicidal |

This antimicrobial profile indicates potential applications in treating bacterial and fungal infections.

Case Studies

- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that it could effectively inhibit growth and biofilm formation, suggesting its utility in combating antibiotic resistance .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that this compound exhibits moderate toxicity in vitro. Further studies are needed to evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Cyclobutylcyclobutyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats to prevent skin/eye contact .

- Ensure local exhaust ventilation to avoid inhalation of vapors, which are acutely toxic (H330) .

- Store in corrosion-resistant containers away from light and oxidizers to prevent decomposition .

- Emergency response: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yield?

- Methodological Answer :

- Sulfonation of cyclobutane precursors : Reacting cyclobutyl derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Cyclization strategies : Use of Lewis acids (e.g., AlCl₃) to facilitate cyclobutane ring formation, with yields dependent on steric hindrance .

- Key variables :

- Temperature : Higher temperatures (>30°C) risk decomposition (e.g., SO₂ release) .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the sulfonyl chloride group .

| Synthetic Method | Yield Range | Critical Conditions | Reference |

|---|---|---|---|

| Sulfonation | 60–75% | 0–5°C, anhydrous | |

| Cyclization | 45–65% | AlCl₃ catalyst, inert atmosphere |

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutyl ring geometry and sulfonyl chloride moiety .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., hydrolyzed sulfonic acids) .

- FT-IR : Validate S=O stretching bands (~1360 cm⁻¹ and ~1170 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies?

- Methodological Answer :

- Cross-species validation : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent models) toxicity profiles to address discrepancies in acute toxicity (H301/H311) .

- Dose-response studies : Use gradient concentrations (0.1–10 mM) to identify threshold effects on respiratory/neurotoxicity (H370) .

- Meta-analysis : Adjust for variables like solvent carriers (e.g., DMSO vs. saline) that may alter bioavailability .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model electrophilic sulfur center’s interaction with nucleophiles (e.g., amines) to predict substitution kinetics .

- Molecular Dynamics (MD) simulations : Assess steric effects of cyclobutyl groups on reaction trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How does steric hindrance from cyclobutyl groups influence reaction kinetics compared to simpler sulfonyl chlorides?

- Methodological Answer :

- Kinetic studies : Compare second-order rate constants (k₂) for nucleophilic substitutions with benzylamine.

- Example: this compound exhibits 3–5x slower kinetics than methylsulfonyl chloride due to restricted nucleophile access .

- Steric parameter analysis : Use Taft’s steric substituent constants (Eₛ) to quantify hindrance .

| Compound | k₂ (M⁻¹s⁻¹) | Eₛ |

|---|---|---|

| Methanesulfonyl chloride | 1.2 × 10⁻³ | 0.0 |

| This compound | 3.5 × 10⁻⁴ | 1.8 |

Q. What strategies optimize regioselectivity in nucleophilic substitutions involving this compound?

- Methodological Answer :

- Solvent effects : Use low-polarity solvents (e.g., toluene) to favor SN1 mechanisms at tertiary carbon sites .

- Catalytic templating : Employ crown ethers to direct nucleophiles to less hindered positions .

- Temperature modulation : Lower temperatures (–20°C) reduce side reactions from competing nucleophilic sites .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data under varying storage conditions?

- Methodological Answer :

- Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH) to compare with ambient storage findings .

- Spectroscopic monitoring : Track decomposition products (e.g., SO₂ via IR) to identify critical degradation pathways .

- Replicate protocols : Ensure consistency in container material (glass vs. plastic) to isolate material-dependent instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.